3-(2-Ethylbutanamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Ethylbutanamido)benzofuran-2-carboxamide is a compound that belongs to the benzofuran family. The benzofuran core is present in many biologically active natural products, making it a popular scaffold in drug design .
Preparation Methods
The synthesis of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be achieved through a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry . The synthetic route involves the following steps:
8-Aminoquinoline Installation: This step involves the installation of the 8-aminoquinoline directing group onto the benzofuran scaffold.
C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Chemical Reactions Analysis
3-(2-Ethylbutanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(2-Ethylbutanamido)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core allows the compound to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
3-(2-Ethylbutanamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-9(4-2)15(19)17-12-10-7-5-6-8-11(10)20-13(12)14(16)18/h5-9H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALQYZDYQHDZPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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